molecular formula C12H22ClN B13329484 Octahydrospiro[cyclopentane-1,2'-indole] hydrochloride

Octahydrospiro[cyclopentane-1,2'-indole] hydrochloride

Cat. No.: B13329484
M. Wt: 215.76 g/mol
InChI Key: NDPSHQFUASNPPU-UHFFFAOYSA-N
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Description

Octahydrospiro[cyclopentane-1,2’-indole] hydrochloride: is a spirocyclic compound characterized by a unique three-dimensional structure. This compound is part of the broader class of spiroindoles, which are known for their significant biological and pharmacological activities. The spirocyclic framework imparts unique physicochemical properties, making it a valuable target in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydrospiro[cyclopentane-1,2’-indole] hydrochloride typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole, which can be further processed to obtain the desired spirocyclic compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: Octahydrospiro[cyclopentane-1,2’-indole] hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the spirocyclic core, potentially altering its biological activity.

    Substitution: Substitution reactions, especially nucleophilic substitutions, can introduce different substituents on the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups on the indole ring.

Scientific Research Applications

Chemistry: In chemistry, octahydrospiro[cyclopentane-1,2’-indole] hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of spirocyclic compounds with potential biological activities .

Biology: In biological research, this compound is studied for its potential as a pharmacologically active agent. Its spirocyclic structure allows it to interact with various biological targets, making it a candidate for drug development .

Medicine: In medicine, octahydrospiro[cyclopentane-1,2’-indole] hydrochloride is explored for its potential therapeutic applications. It has shown promise in preclinical studies for its ability to modulate biological pathways involved in diseases such as cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for synthesizing other valuable chemicals. Its unique properties make it suitable for applications in materials science and catalysis .

Mechanism of Action

The mechanism of action of octahydrospiro[cyclopentane-1,2’-indole] hydrochloride involves its interaction with specific molecular targets in the body. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This compound can inhibit or activate various pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

Uniqueness: Octahydrospiro[cyclopentane-1,2’-indole] hydrochloride stands out due to its unique combination of a spirocyclic core and an indole ring. This structure imparts distinct physicochemical properties, making it a versatile compound in various fields of research and industry .

Biological Activity

Octahydrospiro[cyclopentane-1,2'-indole] hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a unique spirocyclic structure that contributes to its biological activity. Its molecular formula and structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₈ClN
  • Structural Representation :
    Octahydrospiro cyclopentane 1 2 indole \text{Octahydrospiro cyclopentane 1 2 indole }

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. It has been shown to exhibit selective cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been reported to influence the TP53 phosphorylation pathway, leading to mitochondrial dysfunction and caspase-dependent apoptosis in breast cancer models .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced damage.

  • Study Findings : A study demonstrated that the compound reduced reactive oxygen species (ROS) levels in neuronal cultures, thereby enhancing cell viability under stress conditions. This suggests a potential application in neurodegenerative diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against certain bacterial strains.

  • In Vitro Testing : Tests conducted against Staphylococcus aureus and Escherichia coli showed significant inhibition of bacterial growth, suggesting that this compound could be a candidate for developing new antimicrobial agents .

Case Studies

StudyFindingsReference
Anticancer StudyInduced apoptosis in MDA-MB-231 cells; selective toxicity
NeuroprotectionReduced ROS levels; improved neuronal cell viability
Antimicrobial TestingInhibited growth of S. aureus and E. coli

Properties

Molecular Formula

C12H22ClN

Molecular Weight

215.76 g/mol

IUPAC Name

spiro[1,3,3a,4,5,6,7,7a-octahydroindole-2,1'-cyclopentane];hydrochloride

InChI

InChI=1S/C12H21N.ClH/c1-2-6-11-10(5-1)9-12(13-11)7-3-4-8-12;/h10-11,13H,1-9H2;1H

InChI Key

NDPSHQFUASNPPU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC3(N2)CCCC3.Cl

Origin of Product

United States

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